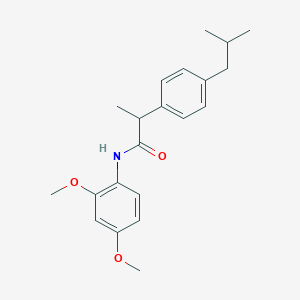
N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2013 and has gained popularity among researchers due to its potent pharmacological effects.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide acts as a potent agonist at the CB1 receptor, which is primarily located in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological and biochemical effects, including analgesia, appetite stimulation, and sedation. N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have a higher affinity for the CB1 receptor than the natural cannabinoid THC.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has been shown to produce a variety of physiological and biochemical effects, including analgesia, sedation, and appetite stimulation. It has also been shown to have anticonvulsant and neuroprotective properties. However, further research is needed to fully understand the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide in lab experiments is its potent agonist activity at the CB1 receptor, which allows for the investigation of the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation is the lack of information on the long-term effects of N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide, as well as its potential toxicity.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide, including investigating its potential therapeutic applications in the treatment of pain, epilepsy, and neurodegenerative diseases. Additionally, more research is needed to fully understand the potential toxicity of N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide and its long-term effects on the central nervous system. Finally, further investigation into the structure-activity relationships of synthetic cannabinoids could lead to the development of more potent and selective agonists at the CB1 receptor.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde and 4-isobutylbenzylamine with 2-chloropropanoyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and yield of N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has been extensively studied in the field of cannabinoid research due to its potent agonist activity at the CB1 receptor. It has been used to study the physiological and biochemical effects of cannabinoid receptor activation, as well as the potential therapeutic applications of cannabinoids. N-(2,4-dimethoxyphenyl)-2-(4-isobutylphenyl)propanamide has also been used to investigate the structure-activity relationships of synthetic cannabinoids.
properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C21H27NO3/c1-14(2)12-16-6-8-17(9-7-16)15(3)21(23)22-19-11-10-18(24-4)13-20(19)25-5/h6-11,13-15H,12H2,1-5H3,(H,22,23) |
InChI Key |
BDVVLBJFYMRCKC-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




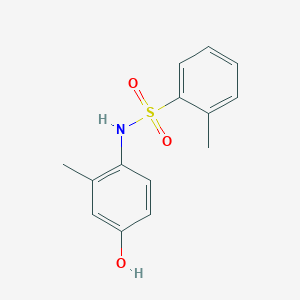

![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)

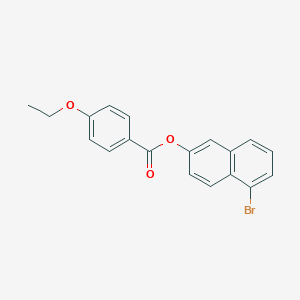
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
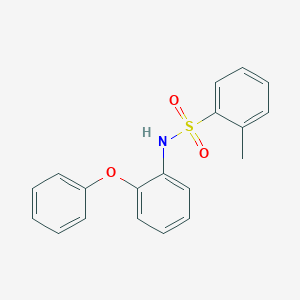
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

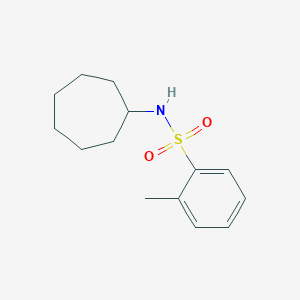
![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)